N-iminoarsanylbenzamide
Description
N-Iminoarsanylbenzamide is a benzamide derivative characterized by the presence of an iminoarsanyl (-N=As-) functional group attached to the benzamide core. Benzamides, in general, are known for their versatility as intermediates in drug design, particularly in pro-drug development and as directing groups in metal-catalyzed C–H bond functionalization reactions . However, arsenic-containing compounds often raise toxicity concerns, necessitating careful handling and analysis .
Properties
Molecular Formula |
C7H7AsN2O |
|---|---|
Molecular Weight |
210.06 g/mol |
IUPAC Name |
N-iminoarsanylbenzamide |
InChI |
InChI=1S/C7H7AsN2O/c9-8-10-7(11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI Key |
MOJQIGXUUQXYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[As]=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-iminoarsanylbenzamide typically involves the reaction of arsenic trichloride with benzamide in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and hydrolysis of the arsenic compounds. The general synthetic route can be summarized as follows:
Starting Materials: Arsenic trichloride (AsCl₃) and benzamide (C₆H₅CONH₂).
Reaction: The reaction is carried out in an aprotic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the toxicity and handling challenges associated with arsenic compounds. scaling up the reaction would involve similar principles, with additional safety measures and equipment to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
N-iminoarsanylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the imino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species and amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-iminoarsanylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-iminoarsanylbenzamide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-based compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance thermal stability and crystallinity, making such compounds suitable for structural studies . Bulkier Groups (e.g., anthraquinone): Improve chelation capacity for metal-catalyzed reactions but reduce solubility . Arsenic vs. However, arsenic’s toxicity limits biomedical applications .
Synthetic Routes: Most benzamides are synthesized via reactions between benzoyl chlorides and amines or through Mannich-Einhorn reactions .
Spectroscopic Characterization: FTIR and NMR are standard for confirming benzamide structures. For example, N-(2-Amino-1H-benzimidazol-5-yl)benzamide (C₁₄H₁₂N₄O) shows characteristic NH stretches at 3300–3400 cm⁻¹ and aromatic C–H bends near 700 cm⁻¹ . Arsenic-containing analogs may exhibit distinct shifts due to As–N bonding.
Applications: Drug Design: Non-arsenic benzamides are prevalent in pro-drug frameworks (e.g., N-benzamidomethylated compounds) . Materials Science: Anthraquinone-derived benzamides serve as photoactive materials . Catalysis: Arsenic’s electron-deficient nature could make this compound a candidate for asymmetric catalysis, though this remains speculative without direct data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
